molecular formula C14H13N B1623112 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine CAS No. 718-27-4

2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine

Cat. No.: B1623112
CAS No.: 718-27-4
M. Wt: 195.26 g/mol
InChI Key: HRBZKIXCQILVSA-MDZDMXLPSA-N
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Description

2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a styrene-like moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and pyridine.

    Condensation Reaction: The key step is the condensation of 4-methylbenzaldehyde with pyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is often carried out in an alcohol solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.

    Catalysts: The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst such as Pd/C can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted pyridine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

  • 2-[(E)-2-(2-Methylphenyl)ethenyl]pyridine
  • 2-[(E)-2-(3-Methylphenyl)ethenyl]pyridine
  • 2-[(E)-2-(4-Chlorophenyl)ethenyl]pyridine

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the chemical and biological properties of these compounds.
  • Uniqueness: 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-5-7-13(8-6-12)9-10-14-4-2-3-11-15-14/h2-11H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBZKIXCQILVSA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418756
Record name 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718-27-4
Record name MLS003107184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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